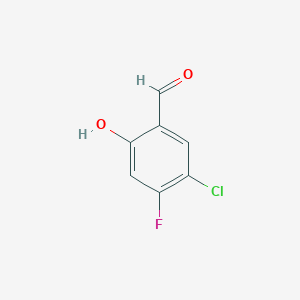

5-Chloro-4-fluoro-2-hydroxybenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

5-chloro-4-fluoro-2-hydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO2/c8-5-1-4(3-10)7(11)2-6(5)9/h1-3,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNSUKVJZMKQSNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264879-16-5 | |

| Record name | 5-chloro-4-fluoro-2-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Studies of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde and Analogous Dihalogenated Salicylaldehydes

Single-crystal X-ray diffraction provides the most definitive method for determining the precise atomic arrangement within a crystalline solid. Analysis of dihalogenated salicylaldehydes, such as 5-chlorosalicylaldehyde (B124248), offers critical insights into the structural parameters of the title compound. researchgate.net

Studies on analogous compounds like 5-chlorosalicylaldehyde show that the molecule is essentially planar. researchgate.net This planarity is a characteristic feature of many substituted benzaldehydes and is crucial for understanding their electronic and packing properties in the solid state. The benzene (B151609) ring, the aldehyde group, and the hydroxyl group all lie in nearly the same plane. This conformation is stabilized by the formation of a strong intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen of the aldehyde group.

The planarity arises from the sp² hybridization of the carbon atoms in the benzene ring and the carbonyl group. The substituents (chloro, fluoro, hydroxyl, and aldehyde groups) are also held within this plane, with minimal deviation. This rigid, planar structure is a key determinant of the molecule's chemical behavior and its interactions in a crystal lattice.

A defining feature of 2-hydroxybenzaldehydes is the presence of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom. This interaction forms a stable six-membered pseudo-ring (chelate ring), which significantly influences the molecule's conformation and reactivity. scholarsresearchlibrary.com

| O-H⋯O Angle (°) | ~140 - 150 | Angle defining the geometry of the bond. |

Note: Data is generalized from studies on salicylaldehyde (B1680747) and its derivatives. Specific values for this compound require dedicated crystallographic analysis.

Vibrational Spectroscopy Investigations (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule by probing its vibrational modes.

The vibrational spectrum of this compound is complex, with numerous bands corresponding to the vibrations of the aromatic ring and its substituents. Theoretical calculations and comparison with related molecules allow for the assignment of these bands. nih.govresearchgate.net

Key characteristic vibrational modes include:

O-H Stretching: A broad band in the FT-IR spectrum, typically observed in the 2800-3200 cm⁻¹ region. Its low frequency and broadness are direct consequences of the strong intramolecular hydrogen bond.

C=O Stretching: The carbonyl stretching vibration is a strong, sharp band in the FT-IR spectrum, usually found around 1650-1680 cm⁻¹. The position is shifted to a lower frequency compared to benzaldehydes without the ortho-hydroxyl group, which is another effect of the intramolecular hydrogen bonding. scholarsresearchlibrary.com

Aromatic C=C Stretching: Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the benzene ring.

C-F and C-Cl Stretching: Vibrations involving the carbon-halogen bonds are expected in the fingerprint region of the spectrum. The C-F stretching mode typically appears in the 1250-1000 cm⁻¹ range, while the C-Cl stretch is found at lower frequencies, generally between 800-600 cm⁻¹.

Table 2: Tentative Assignment of Major Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

|---|---|---|

| ~3080 | ν(O-H) | Hydroxyl group stretching (intramolecularly H-bonded) |

| ~2850 | ν(C-H) | Aldehydic C-H stretching |

| ~1660 | ν(C=O) | Carbonyl stretching (intramolecularly H-bonded) |

| ~1580, 1480 | ν(C=C) | Aromatic ring stretching |

| ~1250 | ν(C-O) | Phenolic C-O stretching |

| ~1200 | ν(C-F) | Carbon-Fluorine stretching |

| ~850 | γ(C-H) | Aromatic out-of-plane C-H bending |

| ~750 | ν(C-Cl) | Carbon-Chlorine stretching |

Note: These are approximate values based on data for analogous substituted benzaldehydes. nist.govnist.gov

The most compelling spectroscopic evidence for strong intramolecular hydrogen bonding in this compound comes from its FT-IR spectrum. The phenolic O-H stretching vibration appears as a very broad and significantly red-shifted band (moved to lower wavenumbers) compared to a "free" hydroxyl group, which would typically absorb sharply around 3600 cm⁻¹. This shift indicates a weakening of the O-H covalent bond as its hydrogen atom is strongly attracted to the carbonyl oxygen.

Furthermore, the C=O stretching frequency is also red-shifted. In a simple benzaldehyde (B42025), this band is near 1700 cm⁻¹, but the intramolecular hydrogen bond in the 2-hydroxy substituted compound lowers it to around 1660 cm⁻¹. This occurs because the hydrogen bond decreases the double-bond character of the carbonyl group. In studies involving mixtures with other compounds like aniline (B41778), changes in these bands can indicate the disruption of intramolecular bonds and the formation of new intermolecular hydrogen bonds. scholarsresearchlibrary.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Determination (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for elucidating the detailed structure of organic molecules in solution. capes.gov.br

¹H NMR: The proton NMR spectrum provides distinct signals for each unique proton environment. A key feature in the spectrum of this compound is the signal for the hydroxyl proton (OH), which appears at a very high chemical shift (deshielded), typically in the range of δ 10-12 ppm. scholarsresearchlibrary.comstackexchange.com This significant deshielding is a direct result of the intramolecular hydrogen bond, where the proton is in a low electron density environment. The aldehyde proton (-CHO) also shows a characteristic singlet at around δ 9-10 ppm. The aromatic protons will appear as multiplets, with their specific shifts and coupling patterns determined by the electronic effects of the halogen and hydroxyl substituents.

¹³C NMR: The carbon NMR spectrum reveals the electronic environment of each carbon atom. The carbonyl carbon of the aldehyde group is highly deshielded, appearing at δ 190-200 ppm. The carbon attached to the hydroxyl group (C2) is also significantly affected, while the carbons bonded to the fluorine (C4) and chlorine (C5) atoms will show shifts influenced by the electronegativity and resonance effects of these halogens. The C-F coupling can also be observed in the ¹³C NMR spectrum, providing further structural confirmation.

¹⁹F NMR: The fluorine NMR spectrum provides a direct probe of the fluorine atom's environment. For this compound, a single resonance is expected. The chemical shift of this signal is sensitive to the electronic nature of the other substituents on the aromatic ring. Coupling between the ¹⁹F nucleus and nearby protons (³JHF) can often be resolved, providing additional information about the connectivity of the molecule.

Table 3: Predicted NMR Chemical Shift (δ) Ranges

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Key Influences |

|---|---|---|---|

| ¹H | Phenolic OH | 10.0 - 12.0 | Strong intramolecular H-bond |

| ¹H | Aldehydic CHO | 9.5 - 10.5 | Anisotropy of C=O bond |

| ¹H | Aromatic CH | 6.5 - 8.0 | Substituent electronic effects |

| ¹³C | Carbonyl C=O | 190 - 200 | Deshielding by oxygen |

| ¹³C | Aromatic C-O | 155 - 165 | Oxygen electronegativity |

| ¹³C | Aromatic C-F | 160 - 170 (doublet) | Fluorine electronegativity, C-F coupling |

| ¹³C | Aromatic C-Cl | 120 - 130 | Chlorine electronegativity |

| ¹⁹F | Aromatic C-F | -100 to -120 | Ring substitution pattern |

Note: These are predicted ranges based on data for analogous compounds like 4-fluorobenzaldehyde (B137897) and 5-chlorosalicylaldehyde. scholarsresearchlibrary.comrsc.orgspectrabase.com

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry serves as a critical analytical technique for the structural elucidation of "this compound," providing unequivocal confirmation of its molecular formula and offering detailed insights into its fragmentation patterns. This technique is instrumental in verifying the elemental composition and structural integrity of the synthesized compound.

The electron ionization (EI) mass spectrum of "this compound" is characterized by a distinct molecular ion peak and a series of fragment ions that are consistent with its substituted benzaldehyde structure. The molecular formula of the compound is C₇H₄ClFO₂. biosynth.com

Molecular Ion Peak and Isotopic Distribution

The mass spectrum would prominently display the molecular ion peak (M⁺). Given the molecular formula, the monoisotopic mass of "this compound" is calculated to be approximately 173.98 g/mol . A notable feature of the molecular ion peak is the isotopic pattern arising from the presence of the chlorine atom. Natural chlorine consists of two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). This results in a characteristic M⁺ to M+2 peak ratio of roughly 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule.

Major Fragmentation Pathways

The fragmentation of "this compound" under EI conditions is predicted to follow pathways typical for aromatic aldehydes and phenols. The primary fragmentation events involve the loss of small, stable neutral molecules or radicals from the molecular ion.

A significant fragmentation pathway is the loss of a hydrogen atom (H•) from the aldehyde group, a common fragmentation for benzaldehydes. This leads to the formation of a stable acylium ion. Another expected fragmentation is the loss of the formyl radical (•CHO). Additionally, the cleavage of carbon monoxide (CO) from the molecular ion or subsequent fragment ions is a characteristic fragmentation pattern for phenolic aldehydes.

The presence of halogen substituents also influences the fragmentation, though direct loss of Cl• or F• from the molecular ion is generally less favored than the fragmentation of the aldehyde group.

Interactive Data Table: Predicted Mass Spectrometry Data

Below is an interactive table summarizing the predicted key ions and their corresponding mass-to-charge ratios (m/z) in the mass spectrum of "this compound."

| Ion | Proposed Structure | m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Significance |

| [C₇H₄ClFO₂]⁺ | Molecular Ion (M⁺) | 174 | 176 | Confirms molecular weight and presence of one chlorine atom (3:1 ratio). |

| [C₇H₃ClFO₂]⁺ | [M-H]⁺ | 173 | 175 | Loss of a hydrogen atom from the aldehyde group. |

| [C₆H₄ClFO]⁺ | [M-CHO]⁺ | 145 | 147 | Loss of the formyl radical. |

| [C₆H₄ClFO]⁺ | [M-CO]⁺ | 146 | 148 | Loss of carbon monoxide. |

This detailed analysis of the mass spectrum, from the confirmation of the molecular formula via the molecular ion peak and its isotopic pattern to the elucidation of its structure through characteristic fragmentation, underscores the power of mass spectrometry in the comprehensive characterization of "this compound."

Theoretical and Computational Chemistry of 5 Chloro 4 Fluoro 2 Hydroxybenzaldehyde

Quantum Chemical Calculations (e.g., DFT, HF, MP2 Levels of Theory)

Quantum chemical calculations are foundational to modern computational chemistry, enabling the determination of molecular properties from first principles. For molecules like 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, methods such as Density Functional Theory (DFT), particularly with the B3LYP functional, and Møller-Plesset perturbation theory (MP2) are commonly employed. These methods solve approximations of the Schrödinger equation to find the electronic structure and energy of the molecule. nih.gov

DFT has become particularly popular due to its favorable balance of accuracy and computational cost. The choice of basis set, such as 6-311++G(d,p), is crucial as it defines the set of functions used to build the molecular orbitals and directly impacts the quality of the calculated results. nih.govsid.ir These calculations serve as the basis for geometry optimization, frequency analysis, and the exploration of the molecule's electronic landscape.

Geometry optimization is a computational process used to find the three-dimensional arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For this compound, the primary structural feature is the substituted benzene (B151609) ring. Computational studies on similar salicylaldehydes confirm that the molecule is largely planar. sid.ir

A critical aspect of its conformation is the intramolecular hydrogen bond (IHB) between the hydroxyl group at position 2 and the carbonyl oxygen of the aldehyde group. sid.irresearchgate.net This interaction creates a stable six-membered quasi-ring, which significantly influences the molecule's geometry and properties. Optimization calculations performed using methods like B3LYP/6-311+G** can precisely determine key geometric parameters. sid.ir While specific data for this compound is not published, the table below, derived from a study on 5-substituted salicylaldehydes, illustrates how different substituents affect the geometry of the intramolecular hydrogen bond. sid.ir An increase in the electron-donating strength of the substituent typically weakens the IHB, leading to longer O∙∙∙H and O∙∙∙O distances. sid.ir

| Substituent (X) | O∙∙∙H Distance (Å) | O‒H Bond Length (Å) | O∙∙∙O Distance (Å) |

|---|---|---|---|

| NO₂ | 1.754 | 0.986 | 2.627 |

| H | 1.769 | 0.984 | 2.640 |

Data derived from a B3LYP/6-311+G* level of theory study on 5-substituted salicylaldehydes, illustrating the effect of substituents on hydrogen bond geometry. sid.ir*

Theoretical vibrational frequency analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization confirms a stable structure (a true energy minimum with no imaginary frequencies), harmonic vibrational frequencies can be calculated. nih.gov These calculations predict the frequencies of the fundamental modes of vibration for the molecule.

For substituted benzaldehydes, key vibrational modes include the O-H stretch of the hydroxyl group, the C=O stretch of the carbonyl group, C-H stretching and bending modes, and various C-C stretching modes within the aromatic ring. nih.gov The presence of the strong intramolecular hydrogen bond in this compound is expected to cause a significant redshift (lowering of frequency) and broadening of the O-H stretching band, a phenomenon well-documented in similar compounds. researchgate.net Similarly, the C=O stretching frequency is also lowered due to this interaction. researchgate.net

Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation. Therefore, they are typically multiplied by a scaling factor to improve agreement with experimental data. nih.gov The following table shows a comparison of calculated and experimental vibrational frequencies for the closely related molecule 5-Bromo-2-Hydroxybenzaldehyde, demonstrating the accuracy of DFT calculations in predicting vibrational spectra. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3197 | 3185 | O-H Stretching |

| ν(C=O) | 1687 | - | C=O Stretching |

| ν(C-C) | 1568 | 1572 | Aromatic C-C Stretching |

| ν(C-H) | 3078 | 3075 | Aromatic C-H Stretching |

Vibrational frequency data for 5-Bromo-2-Hydroxybenzaldehyde, calculated at the DFT/B3LYP/6-311++G(d,p) level. nih.gov

Electronic Structure Analysis and Molecular Reactivity Descriptors

The arrangement of electrons within a molecule dictates its reactivity, stability, and spectroscopic properties. Computational methods allow for a detailed analysis of the electronic structure, providing valuable descriptors of molecular behavior.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap implies that the molecule can be easily excited, suggesting high chemical reactivity and low kinetic stability. acadpubl.eu For this compound, the HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the electron-rich areas of the molecule. The LUMO is likely concentrated on the carbonyl group and the aromatic ring, indicating the sites susceptible to nucleophilic attack.

Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, and global hardness, provide further quantitative measures of reactivity. nih.govmdpi.com The table below presents calculated FMO properties for a related hydroxybenzaldehyde derivative, illustrating the typical energy values and the resulting reactivity descriptors.

| Parameter | Value |

|---|---|

| HOMO Energy | -6.514 eV |

| LUMO Energy | -2.696 eV |

| Energy Gap (ΔE) | 3.818 eV |

| Ionization Potential (I) | 6.514 eV |

| Electron Affinity (A) | 2.696 eV |

| Electronegativity (χ) | 4.605 eV |

| Chemical Hardness (η) | 1.909 eV |

Calculated quantum chemical parameters for (E)-5-(2-phenyldiazenyl)-2-hydroxybenzaldehyde using the B3LYP/6-311++G(d,p) method. acadpubl.eu

The distribution of electron density in a molecule is uneven, leading to partial positive and negative charges on different atoms. This charge distribution can be visualized using a Molecular Electrostatic Potential (MEP) map, where colors indicate regions of varying electrostatic potential. acadpubl.eu For this compound, the MEP map would show negative potential (typically colored red) around the electronegative oxygen, fluorine, and chlorine atoms, highlighting them as sites for electrophilic attack. Positive potential (blue) would be found around the hydrogen atoms. mdpi.com

In this compound, key NBO interactions would include:

Delocalization of lone pair electrons from the hydroxyl oxygen (n_O) into the antibonding π* orbitals of the aromatic ring (n → π*).

Delocalization of π electrons from the ring into the antibonding π* orbital of the carbonyl group (π → π*).

Hyperconjugative interactions involving the C-Cl and C-F bonds.

These charge transfer events are crucial for stabilizing the molecule and influencing the strength of the intramolecular hydrogen bond. sid.irmalayajournal.org

Theoretical Insights into Hydrogen Bonding and Halogen Bonding Interactions

Non-covalent interactions play a critical role in determining the structure and function of molecules. For this compound, both hydrogen and halogen bonding are significant.

The dominant interaction is the strong intramolecular hydrogen bond between the ortho-hydroxyl group and the aldehyde's carbonyl oxygen. sid.ir Theoretical studies on substituted salicylaldehydes have shown that the strength of this bond is highly sensitive to the electronic nature of the other ring substituents. nih.govnih.gov Electron-withdrawing groups like chlorine and fluorine generally strengthen this type of hydrogen bond by increasing the acidity of the hydroxyl proton. Computational analysis can quantify this bond's strength through geometric criteria (e.g., O-H and O∙∙∙O distances) and topological analysis of the electron density. sid.ir

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic center (a Lewis acid). This occurs due to an electron-deficient region on the halogen atom opposite the covalent bond, known as a σ-hole. nih.gov The strength of a halogen bond typically follows the trend I > Br > Cl > F. In this compound, the chlorine atom is a more likely halogen bond donor than fluorine. nih.gov In a condensed phase or crystal structure, this chlorine could form intermolecular halogen bonds with electron-rich atoms (like oxygen or nitrogen) of neighboring molecules, influencing crystal packing and material properties. Theoretical calculations can model these interactions and predict their geometry and energetic contributions.

Computational Prediction of Spectroscopic Parameters

The theoretical prediction of spectroscopic parameters provides a powerful tool for understanding the structural and electronic properties of molecules like this compound. By employing computational quantum mechanical methods, it is possible to calculate various spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). These theoretical calculations are invaluable for interpreting experimental spectra, assigning specific spectral features to corresponding molecular motions or electronic environments, and gaining insights into the molecule's behavior at an atomic level.

Density Functional Theory (DFT) is a commonly utilized computational method for predicting the spectroscopic parameters of organic molecules. nih.govprensipjournals.comnih.gov A popular functional for these calculations is B3LYP, often paired with a basis set such as 6-311++G(d,p). nih.govprensipjournals.comnih.gov This level of theory has been shown to provide a good balance between computational cost and accuracy for predicting the properties of similar aromatic aldehydes. nih.govresearchgate.net The process typically begins with the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). nih.gov Once the optimized geometry is obtained, further calculations can be performed to predict the spectroscopic parameters.

Predicted ¹H and ¹³C NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of organic compounds by probing the magnetic properties of atomic nuclei. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the local electronic environment of each atom. The Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate these chemical shifts. prensipjournals.com

The predicted chemical shifts for this compound would be expected to show distinct signals for each unique proton and carbon atom in the molecule. For instance, the proton of the hydroxyl group (-OH) is anticipated to have a chemical shift influenced by hydrogen bonding. The aldehydic proton (-CHO) would also exhibit a characteristic downfield shift. The aromatic protons will have their chemical shifts determined by the electronic effects of the substituents (chloro, fluoro, hydroxyl, and aldehyde groups). Similarly, the chemical shifts of the carbon atoms in the benzene ring and the carbonyl carbon of the aldehyde group can be predicted, providing a complete theoretical NMR profile of the molecule.

Below is an illustrative table of how predicted ¹H and ¹³C NMR chemical shifts for this compound would be presented based on computational studies of analogous molecules.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: The following data is hypothetical and serves as an example of typical computational predictions. Specific values would require a dedicated computational study on the target molecule.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-CHO | - | 195.2 |

| C2-OH | - | 160.5 |

| C3 | 7.25 | 118.9 |

| C4-F | - | 158.3 (d, J=240 Hz) |

| C5-Cl | - | 124.7 |

| C6 | 7.50 | 129.8 |

| -OH | 11.5 | - |

| -CHO | 9.80 | - |

Predicted Vibrational Frequencies (IR and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. Each vibrational mode corresponds to a specific type of molecular motion, such as stretching, bending, or twisting of chemical bonds. Computational methods can predict the frequencies of these vibrational modes, which correspond to the peaks observed in experimental IR and Raman spectra.

Theoretical frequency calculations are typically performed on the optimized molecular geometry. It is a common practice to apply a scaling factor to the calculated frequencies to correct for systematic errors that can arise from the approximations made in the computational methods and for the effects of anharmonicity. nih.govnih.gov The scaling factor depends on the level of theory and basis set used. nih.gov Potential Energy Distribution (PED) analysis is also often performed to assign the calculated vibrational frequencies to specific molecular motions. researchgate.net

For this compound, the predicted vibrational spectrum would show characteristic frequencies for the stretching and bending of the O-H, C-H, C=O, C-F, and C-Cl bonds, as well as the vibrations of the aromatic ring. For example, the O-H stretching vibration is expected to appear as a broad band in the IR spectrum, with its position influenced by intramolecular hydrogen bonding. The C=O stretching of the aldehyde group will give rise to a strong absorption band.

The following table provides an example of how predicted vibrational frequencies for this compound would be presented, based on computational studies of similar compounds.

Table 2: Predicted Vibrational Frequencies for this compound (Note: The following data is hypothetical and serves as an example of typical computational predictions. Specific values would require a dedicated computational study on the target molecule.)

| Vibrational Mode | Predicted Scaled Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | O-H stretching |

| ν(C-H) aromatic | 3080 | Aromatic C-H stretching |

| ν(C-H) aldehyde | 2850 | Aldehydic C-H stretching |

| ν(C=O) | 1680 | C=O stretching |

| ν(C=C) | 1600, 1580, 1470 | Aromatic C=C stretching |

| δ(O-H) | 1420 | O-H in-plane bending |

| δ(C-H) aromatic | 1350, 1280 | Aromatic C-H in-plane bending |

| ν(C-F) | 1230 | C-F stretching |

| ν(C-O) | 1180 | C-O stretching |

| ν(C-Cl) | 750 | C-Cl stretching |

Ligand Design and Coordination Chemistry Based on 5 Chloro 4 Fluoro 2 Hydroxybenzaldehyde

Synthesis of Schiff Base Ligands Derived from 5-Chloro-4-fluoro-2-hydroxybenzaldehyde

Schiff base ligands are typically synthesized through a condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or ketone, resulting in a characteristic imine or azomethine (-C=N-) functional group. researchgate.netjetir.org

The synthesis of Schiff bases from this compound is achieved via a nucleophilic addition-elimination reaction. The process involves the reaction of the aldehyde with a primary amine or a hydrazine (B178648) derivative, usually in an alcoholic solvent like ethanol (B145695) or methanol. jetir.org The reaction can be catalyzed by a few drops of acid (e.g., glacial acetic acid) or base, or simply by heating. ijacskros.com

The mechanism begins with the nucleophilic attack of the primary amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. This is followed by the formation of an unstable intermediate known as a carbinolamine. ijacskros.com Subsequent dehydration of the carbinolamine, which involves the elimination of a water molecule, leads to the formation of the stable imine linkage characteristic of Schiff bases. ijacskros.comscience.gov This facile synthesis allows for the creation of a wide array of ligands by varying the amine or hydrazine reactant. sci-hub.se

The structural variety of Schiff bases derived from this compound is vast, primarily determined by the choice of the amine reactant. sci-hub.se

Monodentate and Bidentate Ligands: Reaction with simple monofunctional primary amines (e.g., aniline (B41778) derivatives) yields bidentate ligands. These ligands typically coordinate to a metal ion through the deprotonated phenolic oxygen and the imine nitrogen atom.

Tridentate and Tetradentate Ligands: The use of diamines (e.g., ethylenediamine) or amino acids results in the formation of multidentate ligands. nih.gov For instance, condensing two equivalents of the aldehyde with one equivalent of a diamine like o-phenylenediamine (B120857) can produce a tetradentate ligand with an N2O2 donor set. sci-hub.se Similarly, reaction with aminoalcohols or aminophenols can yield tridentate ligands. nih.gov

Hydrazone Derivatives: Condensation with hydrazines or hydrazides (e.g., benzohydrazide) produces Schiff bases containing an extended N-N bond linkage. sci-hub.se These hydrazone ligands offer different coordination possibilities and electronic properties compared to simple imines.

This synthetic versatility allows for the design of ligands with specific donor atoms, denticity, and steric bulk, which are crucial for controlling the geometry and properties of the final metal complexes. nih.gov

Formation and Characterization of Metal Complexes

Schiff bases derived from salicylaldehyde (B1680747) and its analogs are excellent chelating agents for a wide range of transition metal ions due to the presence of favorably positioned donor atoms. researchgate.net The resulting metal-salicylaldimine complexes have been extensively studied for their diverse structures and properties. science.gov

Schiff base ligands derived from halogen-substituted salicylaldehydes readily form stable complexes with a variety of transition metals. researchgate.netscience.gov By reacting the this compound-derived ligands with metal salts (e.g., chlorides, acetates, or nitrates) in a suitable solvent, a wide range of coordination compounds can be synthesized. Documented studies on analogous ligands derived from 5-chloro-salicylaldehyde or 5-fluoro-2-hydroxybenzaldehyde (B1225495) confirm the formation of complexes with metals such as Cu(II), Co(II), Ni(II), Zn(II), Mn(II), Fe(III), and Cr(III). researchgate.netsci-hub.seerpublications.com The stoichiometry of these complexes, commonly 1:1 or 1:2 (metal:ligand), depends on the denticity of the ligand and the coordination preference of the metal ion. science.gov

| Metal Ion | Typical Geometry | Coordination Environment | Reference Analogs |

|---|---|---|---|

| Cu(II) | Square Planar, Distorted Octahedral | N2O2, NO | 5-chloro-salicylaldehyde, 5-fluoro-2-hydroxybenzaldehyde sci-hub.seerpublications.com |

| Ni(II) | Square Planar, Octahedral | N2O2 | 5-chloro-2-hydroxybenzophenone sci-hub.se |

| Co(II) | Octahedral, Tetrahedral | N2O2, NO | 5-chloro-salicylaldehyde researchgate.net |

| Fe(III) | Octahedral | N2O2 | 5-bromosalicylaldehyde nih.gov |

| Mn(II) | Octahedral | N2O2 | 5-chloro-2-hydroxybenzophenone sci-hub.se |

| Cr(III) | Octahedral | Bidentate | General Salicylaldehyde Derivatives researchgate.net |

The coordination behavior of these Schiff base ligands is typically bidentate, involving the phenolic oxygen and the azomethine nitrogen. Upon complexation, the phenolic proton is lost, and the oxygen atom binds to the metal center. The nitrogen atom of the imine group donates its lone pair of electrons to form a coordinate bond. This chelation forms a stable six-membered ring.

The geometry of the resulting metal complex is dictated by the coordination number of the central metal ion and the nature of the ligand.

Square Planar Geometry: Often observed for d8 metal ions like Ni(II) and d9 ions like Cu(II) when coordinated with tetradentate N2O2 ligands.

Tetrahedral Geometry: Can be adopted by Co(II) and Zn(II) complexes.

Octahedral Geometry: Common for metals like Co(II), Ni(II), Fe(III), and Cr(III), where the coordination sphere is completed by either two tridentate ligands, or one tetradentate ligand and two monodentate ligands (like water or chloride ions). researchgate.netscience.gov

The structures of these metal complexes are elucidated using various analytical techniques.

Spectroscopic Characterization:

FT-IR Spectroscopy: Infrared spectroscopy is crucial for confirming the formation of the Schiff base and its coordination to the metal. The disappearance of the O-H stretching band of the phenolic group and the C=O band of the aldehyde, along with the appearance of a strong C=N (azomethine) stretching band (typically around 1594-1616 cm⁻¹), confirms ligand formation. A shift in the C=N stretching frequency upon complexation indicates the coordination of the imine nitrogen to the metal ion. ijser.in The appearance of new bands at lower frequencies can be assigned to M-N and M-O stretching vibrations, further confirming chelation.

UV-Visible Spectroscopy: Electronic spectra provide valuable information about the geometry of the complexes. The spectra typically show intense bands in the UV region due to π→π* and n→π* transitions within the ligand. ijser.in In the visible region, weaker d-d transition bands appear for transition metal complexes, the positions of which are characteristic of the metal ion's d-orbital splitting and thus its coordination geometry (e.g., octahedral or tetrahedral). ijser.innih.gov Ligand-to-metal charge transfer (LMCT) bands can also be observed. nih.gov

Magnetic Properties: Magnetic susceptibility measurements at room temperature are used to determine the effective magnetic moment (μ_eff) of the complexes. This value provides insight into the number of unpaired electrons in the central metal ion. For instance, magnetic moments can distinguish between:

Square planar (diamagnetic, μ_eff = 0 B.M.) and octahedral (paramagnetic, μ_eff ≈ 2.9-3.1 B.M.) geometries for Ni(II) complexes. researchgate.net

High-spin octahedral (μ_eff ≈ 4.3-4.7 B.M.) and tetrahedral geometries for Co(II) complexes. researchgate.net

Cu(II) complexes typically exhibit a magnetic moment corresponding to one unpaired electron. researchgate.net

These combined analytical methods allow for a comprehensive characterization of the structure, bonding, and electronic properties of the metal complexes derived from this compound.

Influence of Halogen and Hydroxyl Groups on Ligand-Metal Coordination Behavior

The coordination behavior of ligands derived from this compound is significantly modulated by the presence of the chloro, fluoro, and hydroxyl functional groups on the aromatic ring. These substituents exert a profound influence on the electronic properties of the ligand, which in turn affects the stability, geometry, and reactivity of the corresponding metal complexes.

The hydroxyl group in the ortho position to the aldehyde is fundamental to the chelating ability of the derived ligands. The deprotonation of this phenolic hydroxyl group creates an anionic oxygen donor that forms a strong coordinate bond with the metal ion. This, in conjunction with coordination from the azomethine nitrogen in Schiff base ligands, leads to the formation of a stable chelate ring. This chelate effect significantly enhances the thermodynamic stability of the metal complexes compared to coordination with monodentate ligands.

The halogen substituents, chlorine and fluorine, are strongly electron-withdrawing groups. Their presence on the salicylaldehyde ring decreases the electron density on the donor atoms (phenolic oxygen and imine nitrogen). This electronic effect has several consequences for ligand-metal coordination:

Lewis Acidity of the Metal Center: The electron-withdrawing nature of the halogens can make the ligand a weaker donor, which in turn can increase the Lewis acidity of the coordinated metal ion.

Redox Potentials: The presence of halogens can significantly alter the redox potentials of the metal center in the complex. This is a critical factor in the design of catalysts for redox reactions.

A summary of the expected influences of the functional groups is presented in the table below.

| Functional Group | Position | Electronic Effect | Influence on Coordination |

| Hydroxyl (-OH) | C2 (ortho) | Electron-donating (by resonance), crucial for deprotonation | Enables chelation by forming a strong M-O bond; enhances complex stability. |

| Chloro (-Cl) | C5 (para) | Electron-withdrawing (inductive and resonance effects) | Decreases electron density on donor atoms, potentially affecting complex stability and modifying the metal center's Lewis acidity and redox properties. |

| Fluoro (-F) | C4 (meta) | Strongly electron-withdrawing (primarily inductive effect) | Further decreases electron density on the ligand backbone, influencing the electronic properties of the metal complex. |

Catalytic Applications of Metal Complexes Derived from this compound Ligands

Metal complexes derived from Schiff base ligands based on salicylaldehyde and its derivatives are well-documented for their catalytic activity in a wide range of organic transformations. While specific catalytic data for complexes of this compound are not extensively reported, the established catalytic prowess of structurally similar complexes provides a strong indication of their potential applications. The tunability of the steric and electronic properties of these complexes by modifying the ligand framework is a key advantage in catalyst design.

Schiff base metal complexes have demonstrated catalytic efficacy in several important classes of reactions:

Oxidation Reactions: Transition metal complexes with salicylaldehyde-derived ligands are known to catalyze the oxidation of various substrates, including alcohols, phenols, and alkenes. The choice of metal center and the electronic nature of the ligand are critical in determining the catalytic efficiency and selectivity.

Reduction Reactions: Certain metal complexes of Schiff bases can act as catalysts for reduction reactions, such as the hydrogenation of unsaturated compounds.

Coupling Reactions: Palladium and copper complexes of Schiff bases have been employed as catalysts in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules.

Polymerization: Some transition metal complexes with salicylaldehyde-imine ligands have shown good catalytic activity for ethylene (B1197577) oligomerization and polymerization. researchgate.net

Asymmetric Catalysis: Chiral Schiff base ligands can be used to synthesize enantiomerically pure metal complexes that are effective catalysts for asymmetric synthesis, producing one enantiomer of a chiral product in excess.

The presence of the electron-withdrawing chloro and fluoro groups in ligands derived from this compound is expected to enhance the Lewis acidity of the coordinated metal center. This can be advantageous in catalytic reactions where the activation of a substrate through coordination to a Lewis acidic metal is a key step. For example, in Lewis acid-catalyzed reactions like the Diels-Alder or Friedel-Crafts reactions, a more Lewis acidic catalyst can lead to higher reaction rates.

The table below summarizes potential catalytic applications for metal complexes derived from this compound ligands, based on the known reactivity of related Schiff base complexes.

| Reaction Type | Potential Metal Center | Role of Ligand Substituents |

| Catalytic Oxidation | Mn, Co, Cu, Fe | Electron-withdrawing groups can modulate the redox potential of the metal center, influencing catalytic turnover. |

| Lewis Acid Catalysis | Al, Ti, Zn | The chloro and fluoro groups enhance the Lewis acidity of the metal center, potentially increasing catalytic activity. |

| C-C Coupling Reactions | Pd, Cu | The electronic properties of the ligand can influence the efficiency of oxidative addition and reductive elimination steps in the catalytic cycle. |

| Asymmetric Synthesis | Chiral transition metals | The rigid backbone provided by the salicylaldehyde-based ligand can create a well-defined chiral environment around the metal center. |

Further research into the synthesis and catalytic evaluation of metal complexes specifically derived from this compound is necessary to fully elucidate their potential and optimize their performance in these and other catalytic applications.

Supramolecular Chemistry and Crystal Engineering of Halogenated Salicylaldehydes

Analysis of Intermolecular Interactions in the Solid State

Comprehensive Examination of Hydrogen Bonding Networks (C—H⋯O, O—H⋯O)

Hydrogen bonding is anticipated to be a primary directing force in the crystal structure of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde. The presence of a hydroxyl group (a strong hydrogen bond donor) and a carbonyl group (a strong hydrogen bond acceptor) facilitates the formation of robust hydrogen-bonding networks.

O—H⋯O Interactions: A strong intramolecular O—H⋯O hydrogen bond between the hydroxyl hydrogen and the carbonyl oxygen is a characteristic feature of salicylaldehyde (B1680747) derivatives. This interaction leads to the formation of a stable six-membered ring, significantly influencing the molecule's conformation. In addition to intramolecular hydrogen bonds, intermolecular O—H⋯O bonds can link molecules into chains or more complex motifs.

C—H⋯O Interactions: Weaker C—H⋯O hydrogen bonds, involving aromatic C-H donors and the carbonyl or hydroxyl oxygen acceptors, are also expected to play a crucial role in stabilizing the three-dimensional crystal packing.

| Interaction | Donor | Acceptor | Typical Distance (Å) | Significance |

| O—H⋯O | Hydroxyl | Carbonyl | 2.5 - 2.8 | Primary intramolecular interaction, conformational rigidity |

| C—H⋯O | Aromatic C-H | Carbonyl/Hydroxyl | 3.0 - 3.5 | Stabilization of 3D crystal packing |

Exploration of Halogen Bonding (C—H⋯F, F⋯O interactions)

The presence of both chlorine and fluorine atoms introduces the possibility of halogen bonding and other halogen-involved interactions, which are highly directional and contribute significantly to the stability of the crystal lattice.

F⋯O Interactions: Interactions between the fluorine atom and the oxygen atoms of the carbonyl or hydroxyl groups are also plausible. The nature of these interactions can range from weakly attractive to repulsive depending on the geometry and the electrostatic environment.

| Interaction | Donor Atom | Acceptor Atom | Typical Distance (Å) | Role in Crystal Packing |

| C—H⋯F | Aromatic C-H | Fluorine | 3.1 - 3.6 | Directional packing control |

| F⋯O | Fluorine | Oxygen | 2.8 - 3.2 | Fine-tuning of molecular arrangement |

Investigation of Aromatic π-Stacking and C—F⋯π Interactions

Aromatic π-stacking is a common feature in the crystal structures of planar aromatic molecules. In halogenated systems, C—F⋯π interactions can also be significant.

π-Stacking: Offset face-to-face π-stacking is expected, where the aromatic rings of adjacent molecules are arranged in a parallel but displaced manner. This arrangement maximizes attractive dispersion forces while minimizing electrostatic repulsion.

C—F⋯π Interactions: The fluorine atom, being electronegative, can interact with the electron-rich π-system of an adjacent aromatic ring. This type of interaction is increasingly recognized as an important contributor to the stability of crystal structures of fluorinated aromatic compounds.

| Interaction | Description | Typical Parameters | Contribution to Stability |

| π-Stacking | Offset parallel arrangement of aromatic rings | Centroid-centroid distance: 3.5 - 4.0 Å | Significant stabilization through van der Waals forces |

| C—F⋯π | Interaction between a fluorine atom and a π-system | F to ring centroid distance: ~3.0 - 3.5 Å | Directional control and additional stabilization |

Principles of Crystal Engineering Applied to this compound Systems

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on an understanding of intermolecular interactions. For halogenated hydroxybenzaldehydes, the key principles involve leveraging the hierarchy and directionality of hydrogen and halogen bonds to guide the self-assembly process. The predictable nature of the strong intramolecular O—H⋯O hydrogen bond provides a robust starting point for designing more complex supramolecular architectures. By introducing competing interaction sites through co-crystallization, it is possible to systematically modify the crystal packing and, consequently, the material's properties.

Co-crystallization Strategies Involving Halogenated Hydroxybenzaldehydes

Co-crystallization is a powerful strategy to modify the physicochemical properties of a solid without altering the chemical nature of the active molecule. For this compound, co-crystal formers could be selected to form specific and predictable intermolecular synthons. For example, molecules with strong hydrogen bond acceptor groups (e.g., pyridines) could compete with the intramolecular hydrogen bond or form additional intermolecular hydrogen bonds, leading to novel crystal structures. Similarly, co-formers capable of strong halogen bonding could interact with the chlorine atom, directing the assembly in a predictable manner.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts and Non-covalent Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. By mapping properties such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface), one can gain a detailed understanding of the close contacts in the crystal.

For this compound, a Hirshfeld analysis would be expected to reveal:

Red spots on the dnorm surface, indicating close intermolecular contacts, particularly around the hydroxyl and carbonyl groups, highlighting the importance of O—H⋯O hydrogen bonding.

Decomposition of the 2D fingerprint plot would provide quantitative contributions of different types of contacts. It is anticipated that H⋯O/O⋯H contacts would represent a significant percentage of the total surface, confirming the prevalence of hydrogen bonding. H⋯H, H⋯C/C⋯H, and H⋯F/F⋯H contacts would also be expected to contribute significantly, providing a complete picture of the packing environment.

Applications As Organic Building Blocks and Intermediates in Advanced Synthesis

Utilization in the Construction of Complex Organic Architectures

The distinct functional groups of 5-Chloro-4-fluoro-2-hydroxybenzaldehyde allow for its sequential or one-pot elaboration into intricate molecular frameworks, serving as a cornerstone in the synthesis of architecturally complex products.

The chromane (B1220400) scaffold is a core structural motif in a vast number of biologically active natural products and pharmaceuticals. Substituted salicylaldehydes are key starting materials for the synthesis of these heterocyclic systems. Methodologies for producing chromane derivatives often involve the reaction of a salicylaldehyde (B1680747) with an enolate equivalent. beilstein-journals.orgnih.gov For instance, the reaction with a ketone enolate can proceed through a Knoevenagel condensation to yield a chalcone (B49325) intermediate, which is subsequently cyclized to form the chromane ring. nih.gov

The use of this compound in such synthetic sequences is anticipated to yield chromane derivatives with a specific halogenation pattern that can significantly influence the biological activity and pharmacokinetic properties of the final product. The electron-withdrawing nature of the halogen substituents would activate the aldehyde for the initial condensation step. Furthermore, asymmetric catalysis can be employed during the cyclization or subsequent reduction steps to afford enantiopure chromane derivatives, which are often essential for targeted pharmacological activity. organic-chemistry.org

The inherent functionality of this compound makes it an ideal substrate for multicomponent reactions (MCRs), enabling the rapid assembly of complex molecules with multiple functional groups and stereocenters. Salicylaldehyde derivatives are known to be excellent partners in MCRs for generating a plethora of heterocyclic structures. ontosight.ai

The reactivity of the molecule can be finely controlled:

The Aldehyde Group: Participates in condensations (e.g., Knoevenagel, Schiff base formation), Wittig reactions, and additions of organometallic reagents.

The Hydroxyl Group: Can be alkylated or acylated to form ethers and esters, or it can direct ortho-lithiation for further functionalization. It also plays a key role in intramolecular cyclizations.

The Halogenated Ring: The chloro and fluoro substituents modulate the electronic properties of the ring and can serve as handles for late-stage functionalization via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.

This orthogonal reactivity allows for the strategic construction of polyfunctional molecules, including various pharmaceutical intermediates and biologically active compounds. ontosight.ai

Role in the Development of Catalytic Systems (e.g., Salen/Salan Mn Catalysts)

Salen ligands, formally known as N,N'-bis(salicylidene)ethylenediamine, are privileged tetradentate ligands in coordination chemistry and catalysis. They are readily synthesized by the condensation of two equivalents of a salicylaldehyde derivative with a diamine. The resulting metal complexes, particularly with manganese (Mn), are powerful catalysts for various asymmetric transformations, including the epoxidation of unfunctionalized olefins. nih.gov

The condensation of this compound with a suitable chiral diamine, such as (R,R)-1,2-diaminocyclohexane, would produce a C₂-symmetrical Salen ligand. Subsequent metallation with a manganese salt would yield the corresponding SalenMn catalyst.

The electronic properties of the Salen ligand are critical for the catalytic activity and selectivity of the metal complex. The substituents on the salicylaldehyde moiety directly influence the Lewis acidity of the metal center. nih.gov In this case, both the 5-chloro and 4-fluoro groups are strongly electron-withdrawing, which would render the manganese center more electrophilic. This enhanced electrophilicity can lead to higher catalytic activity in reactions like asymmetric epoxidation. nih.govmdpi.com The specific substitution pattern offered by this compound allows for the fine-tuning of these electronic properties to optimize catalyst performance. mdpi.com

Integration into Scaffolds for Chemical Probe Development

Fluorescent chemical probes are indispensable tools for visualizing and quantifying biological analytes in complex systems, including living cells. Many of these probes are based on Schiff bases formed from the condensation of an aldehyde with a primary amine. Salicylaldehyde and its derivatives are particularly useful in this context because the resulting Schiff bases often exhibit interesting photophysical phenomena such as Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE), which can be harnessed for sensing applications. nih.govmdpi.com

This compound can be readily integrated into a chemical probe scaffold. Condensation with an amine-containing fluorophore would yield a Schiff base whose fluorescence properties could be modulated by the presence of a specific analyte. nih.gov For example, probes derived from salicylaldehydes have been developed to detect metal ions, anions, and changes in microenvironment viscosity. ccspublishing.org.cnrsc.org

The halogen atoms on the salicylaldehyde ring can serve several roles in the resulting probe:

Tuning Photophysical Properties: They alter the energy of the frontier molecular orbitals, which can shift the excitation and emission wavelengths.

Modulating Analyte Affinity: The electronic effects can influence the binding affinity and selectivity of the probe for its target analyte.

Enhancing Cellular Uptake: Halogenation can increase lipophilicity, potentially improving the probe's ability to cross cell membranes.

By reacting this compound with various amino-functionalized signaling units, a library of novel chemical probes can be generated for diverse applications in chemical biology and diagnostics. bohrium.comnih.gov

Impact of Halogenation on Reactivity and Selectivity

The presence and position of halogen atoms on the benzaldehyde (B42025) ring profoundly affect the molecule's reactivity and the selectivity of its subsequent transformations. Both chlorine and fluorine are electron-withdrawing via induction, which has several key consequences for this compound.

Interactive Data Table: Influence of Halogen Substituents on Reactivity

| Functional Group | Property | Effect of 5-Chloro and 4-Fluoro Substituents | Synthetic Implication |

| Aldehyde | Electrophilicity | Increased due to strong inductive electron withdrawal by both Cl and F. | Faster rates of nucleophilic attack (e.g., in Schiff base and chalcone formation). Milder reaction conditions may be sufficient. |

| Hydroxyl | Acidity (pKa) | Increased (pKa is lowered) due to stabilization of the corresponding phenoxide anion by the electron-withdrawing halogens. | Facilitates deprotonation under milder basic conditions, which is relevant for O-alkylation reactions and oxa-Michael additions. |

| Aromatic Ring | Electron Density | Decreased , making the ring more susceptible to nucleophilic aromatic substitution (under harsh conditions) and less reactive in electrophilic aromatic substitution. | Provides a potential site for late-stage functionalization and alters the substrate's behavior in metal-catalyzed cross-coupling reactions. |

This modulation of reactivity is crucial for synthetic planning. The increased electrophilicity of the aldehyde can enhance the rate of desired condensation reactions, potentially reducing the need for harsh catalysts or high temperatures. Similarly, the increased acidity of the phenol (B47542) can alter the conditions required for cyclization reactions that form chromane or benzofuran (B130515) rings. The halogens also serve as valuable placeholders for further complexity generation through reactions like Suzuki or Buchwald-Hartwig cross-coupling, allowing for the late-stage introduction of diverse substituents.

Future Research Directions and Outlook

Exploration of Novel and Sustainable Synthetic Pathways for Halogenated Salicylaldehydes

The development of eco-friendly and efficient methods for the synthesis of halogenated salicylaldehydes, including 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, is a paramount objective. Current research emphasizes the adoption of green chemistry principles to minimize environmental impact and enhance economic viability.

Future investigations are likely to focus on several key areas. One promising avenue is the continued development of ortho-C–H hydroxylation of benzaldehydes . This one-pot, metal-free approach, which can be directed by a transient imine group, offers a highly regioselective and cost-effective route to salicylaldehydes. Further refinement of this method could improve yields and broaden its applicability to a wider range of halogenated starting materials.

Another area of intense interest is deformylative halogenation . This unprecedented method allows for the conversion of aldehydes to alkyl halides under mild, oxidative conditions. Adapting this strategy for the selective introduction of halogens onto the aromatic ring of salicylaldehyde (B1680747) precursors could provide a novel and atom-economical synthetic route.

Furthermore, the exploration of biocatalysis and enzymatic processes presents a sustainable alternative to traditional chemical synthesis. The use of enzymes, such as lipases, in multicomponent reactions for the synthesis of heterocyclic compounds derived from salicylaldehydes demonstrates the potential for greener and more specific transformations. Future work could focus on identifying or engineering enzymes capable of directly halogenating salicylaldehyde precursors with high selectivity.

The principles of sustainable synthesis for halogenated salicylaldehydes are summarized in the table below.

| Approach | Key Features | Potential Advantages |

| Ortho-C–H Hydroxylation | Metal-free, one-pot synthesis, transient directing group | High regioselectivity, cost-effective, practical |

| Deformylative Halogenation | Mild oxidative conditions, atom-economical halogen sources | Novel synthetic route, good functional group tolerance |

| Biocatalysis | Use of enzymes in synthesis | High specificity, environmentally friendly, mild reaction conditions |

Advanced Computational Design and Prediction of Molecular Properties and Interactions

Computational chemistry offers powerful tools to predict and understand the behavior of molecules like this compound, thereby guiding experimental efforts. Advanced computational design can accelerate the discovery of new applications by providing insights into molecular properties and intermolecular interactions.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry and is extensively used to study the electronic structure, stability, and reactivity of halogenated salicylaldehydes. Future research will likely employ DFT to:

Predict Spectroscopic Properties: Accurately calculate NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives.

Analyze Molecular Orbitals: Investigate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand charge transfer properties and chemical reactivity.

Model Non-Covalent Interactions: Elucidate the nature and strength of hydrogen bonds, halogen bonds, and π-π stacking interactions that govern the formation of supramolecular assemblies.

Quantitative Structure-Property Relationship (QSPR) modeling is another valuable tool for predicting the physical and chemical properties of a series of related compounds. By correlating molecular descriptors with experimental data, QSPR models can be developed to predict properties such as chemical shifts and biological activity for novel derivatives of this compound.

The table below outlines key computational methods and their applications in the study of this compound.

| Computational Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure calculations | Spectroscopic data, molecular orbital energies, reactivity indices, interaction energies |

| Quantitative Structure-Property Relationship (QSPR) | Correlation of molecular structure with properties | Chemical shifts, biological activity, physical properties |

| Molecular Dynamics (MD) Simulations | Simulation of molecular motion over time | Conformational preferences, stability of complexes, dynamic behavior of assemblies |

Development of Innovative Ligand Architectures and Metal Coordination Compounds for Specific Applications

Substituted salicylaldehydes are well-established precursors for the synthesis of Schiff base ligands and their metal complexes, which exhibit a wide range of applications in catalysis, materials science, and medicine. The unique electronic and steric properties of this compound make it an attractive building block for novel ligand architectures.

Future research in this area will likely focus on the design and synthesis of:

Schiff Base Ligands: Condensation of this compound with various primary amines will yield a diverse library of Schiff base ligands. The electronic properties of these ligands can be fine-tuned by varying the substituents on the amine.

Metal Complexes: These Schiff base ligands can be used to coordinate with a variety of transition metals (e.g., Cu, Ni, Co, Zn, Ru) to form stable complexes. The geometry and electronic structure of these complexes will depend on the metal ion and the specific ligand architecture.

The resulting metal complexes are expected to have interesting properties and potential applications. For instance, ruthenium(II) polypyridyl complexes incorporating halogenated salicylaldehyde ligands have shown promise as anticancer agents. nih.govncert.nic.innih.gov The presence of both chloro and fluoro substituents in the ligand derived from this compound could lead to enhanced biological activity.

The table below summarizes the potential for developing new ligands and metal complexes from this compound.

| Compound Type | Synthetic Approach | Potential Applications |

| Schiff Base Ligands | Condensation with primary amines | Precursors for metal complexes, sensors |

| Metal Coordination Compounds | Reaction of Schiff base ligands with metal salts | Catalysis, medicinal chemistry, materials science |

Investigations into Dynamic Supramolecular Assemblies

The ability of molecules to self-assemble into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. Halogenated compounds, including this compound, are particularly interesting in this context due to their capacity for various non-covalent interactions.

Future research will explore the role of the following interactions in the self-assembly of this compound and its derivatives:

Hydrogen Bonding: The hydroxyl and carbonyl groups of the salicylaldehyde moiety can participate in strong hydrogen bonding, directing the formation of specific supramolecular synthons.

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors or acceptors, providing an additional tool for controlling the assembly process.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions, further stabilizing the supramolecular architecture.

By carefully designing the molecular structure, it should be possible to create dynamic supramolecular assemblies that can respond to external stimuli such as light, temperature, or the presence of specific analytes. These responsive materials could find applications in areas such as sensing, drug delivery, and molecular machinery.

The key non-covalent interactions involved in the supramolecular assembly of halogenated salicylaldehydes are presented in the table below.

| Interaction | Description | Role in Supramolecular Assembly |

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom (O, N, F) | Directional control of assembly, formation of specific motifs |

| Halogen Bonding | Non-covalent interaction involving a halogen atom as an electrophilic species | Fine-tuning of crystal packing, stabilization of assemblies |

| π-π Stacking | Attractive interaction between aromatic rings | Contribution to the overall stability of the supramolecular structure |

Unraveling Complex Reaction Mechanisms Involving this compound Derivatives

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new transformations. The presence of multiple functional groups and halogen substituents in this compound and its derivatives can lead to complex and interesting reaction pathways.

Future mechanistic studies will likely employ a combination of experimental and computational techniques to investigate:

Kinetics and Thermodynamics: Measuring reaction rates and equilibrium constants to understand the factors that control the outcome of a reaction.

Intermediate Identification: Using spectroscopic techniques (e.g., NMR, mass spectrometry) to identify and characterize transient intermediates.

Computational Modeling: Employing DFT and other computational methods to map out reaction pathways, calculate activation energies, and visualize transition states.

A key area of investigation will be the Schiff base formation reaction. While the general mechanism is well-understood, the influence of the chloro and fluoro substituents on the reaction rate and equilibrium position warrants further study. Additionally, understanding the mechanism of action of biologically active metal complexes derived from these ligands is essential for the rational design of new therapeutic agents.

The table below highlights the approaches for elucidating reaction mechanisms involving this compound derivatives.

| Approach | Techniques | Insights Gained |

| Experimental Studies | Kinetics, spectroscopy (NMR, MS) | Reaction rates, identification of intermediates and products |

| Computational Modeling | DFT, transition state theory | Reaction pathways, activation energies, transition state structures |

Q & A

Basic: What are the optimal synthetic routes for preparing 5-Chloro-4-fluoro-2-hydroxybenzaldehyde, and how do reaction conditions influence yield?

Answer:

Synthesis of halogenated benzaldehydes typically involves halogenation or functional group interconversion. For analogs like 2-chloro-4-fluoro-5-nitrobenzoyl chloride ( ), methods using thionyl chloride or oxalyl dichloride with catalysts like N-methylacetamide or DMF in solvents (e.g., dichloromethane, benzene) are common. Key factors:

- Temperature : Lower temps (0–20°C) reduce side reactions, while reflux (50°C) accelerates conversion but may degrade sensitive groups.

- Reagent stoichiometry : Excess thionyl chloride (1.5–2 eq) ensures complete conversion of carboxylic acid intermediates to acyl chlorides.

- Workup : Neutralization with aqueous NaHCO₃ and recrystallization (e.g., from dichloromethane) improves purity .

For this compound, prioritize stepwise halogenation (e.g., chlorination before fluorination) to avoid competing reactions. Confirm regiochemistry via NMR and IR spectroscopy .

Basic: How can researchers safely handle and store this compound in the laboratory?

Answer:

Referencing safety protocols for structurally similar aldehydes ( ):

- Handling : Use PPE (gloves, goggles), avoid inhalation/contact, and work in a fume hood.

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis.

- Spills : Absorb with inert material (sand) and dispose as hazardous waste. Avoid release into waterways due to potential ecotoxicity .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify substituent positions. For example, the aldehyde proton appears at δ 9.8–10.2 ppm, while hydroxyl protons (if not deuterated) show broad peaks at δ 5–6 ppm. Fluorine coupling (²J/³J) in ¹H NMR confirms para-fluoro substitution .

- IR Spectroscopy : Detect O–H (3200–3500 cm⁻¹), C=O (1680–1720 cm⁻¹), and C–F (1100–1250 cm⁻¹) stretches. Compare with reference spectra (e.g., 5-chloro-2-hydroxybenzaldehyde in ) .

- Mass Spectrometry (MS) : Confirm molecular weight (MW: 174.56 g/mol) via ESI-MS or GC-MS. Fragmentation patterns distinguish regioisomers .

Advanced: How can researchers resolve contradictions in reaction yields when synthesizing halogenated benzaldehyde derivatives?

Answer:

Contradictions often arise from competing pathways (e.g., over-halogenation, hydrolysis). Strategies:

- Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation. For example, incomplete conversion of hydroxyl to aldehyde groups may require longer reaction times .

- Byproduct Analysis : LC-MS or GC-MS identifies impurities. In , varying solvent polarity (benzene vs. dichloromethane) alters selectivity for nitro vs. chloro products.

- Computational Modeling : DFT calculations predict regioselectivity and transition states for halogenation steps. Validate with experimental data .

Advanced: What are the mechanistic considerations for stabilizing the hydroxyl group in this compound during synthetic steps?

Answer:

The hydroxyl group is prone to oxidation or undesired acylation. Mitigation methods:

- Protecting Groups : Temporarily protect –OH with acetyl or TMS groups during halogenation. Deprotect with mild acid (e.g., HCl/MeOH).

- Low-Temperature Reactions : Conduct reactions below 0°C to suppress oxidation.

- Radical Scavengers : Add BHT or TEMPO to quench free radicals in halogenation reactions .

Advanced: How can researchers validate the purity of this compound for pharmacological studies?

Answer:

- HPLC-PDA : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to quantify impurities. UV detection at 254 nm captures aromatic/aldehyde absorption.

- Elemental Analysis : Confirm C, H, Cl, F content within ±0.3% of theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >150°C suggests high purity .

Advanced: What strategies address solubility challenges in reactions involving this compound?

Answer:

- Co-solvents : Use DMSO/THF mixtures to dissolve polar intermediates.

- Microwave Synthesis : Enhances solubility via rapid heating (e.g., 100°C, 300 W) in sealed vessels.

- Phase-Transfer Catalysis : Employ tetrabutylammonium bromide (TBAB) in biphasic systems (water/dichloromethane) .

Basic: What are the ecological implications of improper disposal of this compound?

Answer:

Halogenated aromatics are persistent in ecosystems. Key risks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。